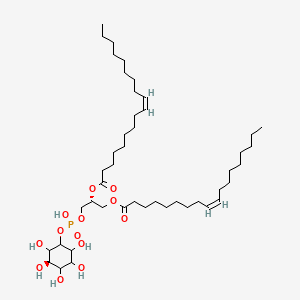
Phosphatidylinositol(18:1/18:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI(18:1(9Z)/18:1(9Z)) is a phosphatidylinositol.
Scientific Research Applications
Phosphoinositide Synthesis and Functions
Phosphatidylinositol, a crucial component of eukaryotic cell membranes, undergoes phosphorylation to form various phosphoinositides. These derivatives play vital roles in regulating diverse cellular processes, such as proliferation, survival, cytoskeletal organization, vesicle trafficking, glucose transport, and platelet function. Recent studies have refined our understanding of the substrate selectivity of phosphoinositide kinase families involved in this synthesis process (Fruman, Meyers, & Cantley, 1998).
Phosphatidylinositol and Cancer Research
Phosphatidylinositol 3-kinases (PI3Ks), including their derivatives like phosphatidylinositol, are implicated in several cancer-related processes. Alterations in the PI3K pathway, including mutations in PI3K genes, play a significant role in tumorigenesis, as seen in various human cancers (Samuels et al., 2004).
Phosphatidylinositol in Metabolic Syndrome and Lipid Metabolism
Phosphatidylinositol (PI) has potential as a dietary supplement due to its effects on lipid metabolism in animals and humans, manifested as a decrease in blood cholesterol and lipids, and relief of the metabolic syndrome. Research focused on enzymatic systems for PI production from phosphatidylcholine and myo‐inositol has shown promising applications in large‐scale 1‐PI production (Damnjanović et al., 2016).
Acyl Chain Composition of Phosphatidylinositols
The acyl chain composition of phosphatidylinositol lipids, predominantly 1‐stearoyl‐2‐arachidonoyl PI in healthy mammals, is crucial for cell physiology. Alterations in this acyl chain enrichment, often observed in conditions with dysfunctional lipid metabolism, point to the need for a global understanding of the specificity of acyl chain composition in PIs. This understanding could lead to novel targets for conditions with altered PI acyl chain profiles (Bozelli & Epand, 2019).
Regulation of Ion Channels by Phosphatidylinositol Derivatives
Phosphatidylinositol 4,5-bisphosphate, a signaling phospholipid, plays a significant role in regulating a wide range of ion channels. Its dynamic concentration and interaction with various cytoplasmic and membrane proteins redefine its role in cellular processes, particularly in neurobiology (Suh & Hille, 2005).
Phosphoinositide Profiling in Lipid Mixtures
The profiling of phosphoinositides (phosphorylated derivatives of phosphatidylinositol) in complex lipid mixtures is vital in understanding their role in cellular signaling. Electrospray ionization mass spectrometry (ESI-MS) has been utilized to detect, identify, and quantify various phosphoinositides, shedding light on conditions like Lowe syndrome and other diseases involving defective phosphoinositide metabolism (Wenk et al., 2003).
properties
Product Name |
Phosphatidylinositol(18:1/18:1) |
|---|---|
Molecular Formula |
C45H83O13P |
Molecular Weight |
863.1 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[(5R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H83O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54)/b19-17-,20-18-/t37-,40?,41-,42?,43?,44?,45?/m1/s1 |
InChI Key |
LALGUHSIWLNTNW-HBQZPISHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



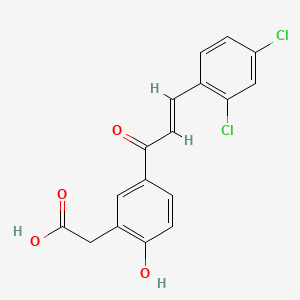
![(2Z)-2-[(3S,4R,5S,6R,10S)-4,10-dihydroxy-3-[(2E,4E)-1-hydroxy-10-methyl-6-methylideneundeca-2,4,9-trien-2-yl]-6-(3-hydroxypropyl)-10-methylspiro[4.5]decan-7-ylidene]propanal](/img/structure/B1239850.png)
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1239853.png)
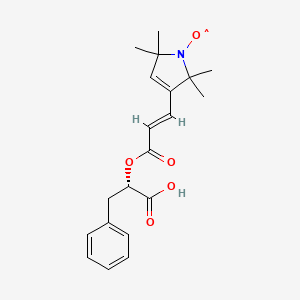
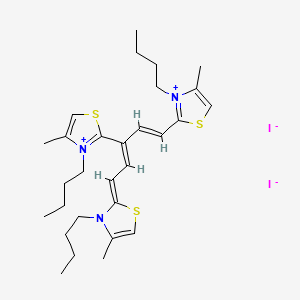

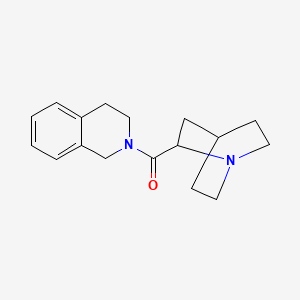
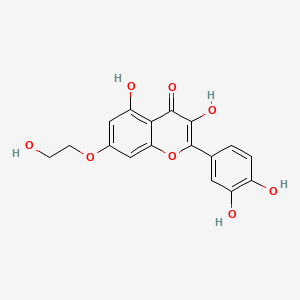
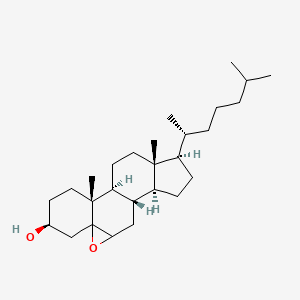


![benzoic acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1239868.png)

![(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B1239870.png)